5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are essential in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione typically involves the iodination of a trimethylpyrimidine precursor. This can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, solvent, and catalysts) are optimized for maximum yield and purity. Specific details would depend on the exact industrial process used.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione can be used in various fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying nucleic acid interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug development, particularly in designing molecules that can interact with DNA or RNA.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with nucleic acids or proteins, affecting their function. The molecular targets and pathways involved would need to be studied through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
- 5-Chloro-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
- 5-Fluoro-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the iodine atom in 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione can impart unique reactivity and properties compared to its halogenated counterparts. Iodine is larger and less electronegative than other halogens, which can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
5-iodo-1,3,6-trimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRCIQVWZBFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448543 | |
Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134039-54-6 | |
Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of studying the reaction of 5-Iodo-1,3,6-trimethyluracil with potassium iodide (KI)?
A1: Research on the reaction of halogenated uracils, including 5-Iodo-1,3,6-trimethyluracil, with KI provides insights into the dehalogenation mechanisms of these compounds [, , ]. Understanding these reactions is crucial as they can impact the stability and reactivity of these molecules in various chemical and biological contexts.
Q2: What type of reaction mechanism is involved in the interaction between 5-Iodo-1,3,6-trimethyluracil and KI?
A2: The reaction of 5-Iodo-1,3,6-trimethyluracil with KI is suggested to proceed through an electrophilic ipso-substitution mechanism []. This means that the iodide ion (I-) acts as a nucleophile, attacking the carbon atom bearing the iodine substituent in the uracil ring, leading to the displacement of the iodine atom.
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